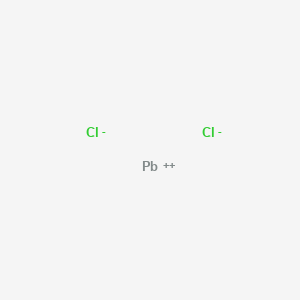

Lead chloride (PbCl2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El cloruro de plomo, también conocido como dicloruro de plomo o cloruro plumboso, es un compuesto inorgánico con la fórmula química PbCl2. Aparece como un sólido blanco e inodoro en condiciones ambientales y es poco soluble en agua. El cloruro de plomo es uno de los reactivos a base de plomo más importantes y se encuentra naturalmente en forma del mineral cotunnita .

Métodos De Preparación

El cloruro de plomo se puede sintetizar a través de varios métodos:

Reacción con cloruro de sodio o ácido clorhídrico: El cloruro de plomo se prepara comúnmente reaccionando nitrato de plomo con cloruro de sodio o ácido clorhídrico[ \text{Pb(NO}3\text{)}_2 + 2\text{NaCl} \rightarrow \text{PbCl}_2 + 2\text{NaNO}_3 ] [ \text{Pb(NO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{HNO}_3 ]

Reacción con óxido de plomo(IV): Otro método implica la reacción de óxido de plomo(IV) con ácido clorhídrico[ \text{PbO}_2 + 4\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{H}_2\text{O} + \text{Cl}_2 ]

Cloración directa: El cloruro de plomo también se puede producir haciendo reaccionar gas cloro con metal de plomo.

Análisis De Reacciones Químicas

El cloruro de plomo experimenta varias reacciones químicas, que incluyen:

Precipitación: El cloruro de plomo precipita de soluciones acuosas de compuestos de plomo(II) al agregar fuentes de cloruro como ácido clorhídrico, cloruro de sodio o cloruro de potasio[ \text{Pb}^{2+} + 2\text{Cl}^- \rightarrow \text{PbCl}_2 ]

Formación de complejos: En presencia de iones cloruro en exceso, el cloruro de plomo forma iones complejos solubles como el tetracloroplumbato(II)[ \text{PbCl}_2 + 2\text{Cl}^- \rightarrow [\text{PbCl}_4]^{2-} ]

Oxidación y reducción: El cloruro de plomo se puede reducir a plomo metálico y oxidar a cloruro de plomo(IV) en condiciones específicas.

Aplicaciones Científicas De Investigación

El cloruro de plomo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para la síntesis de otros compuestos de plomo y derivados organometálicos.

Biología y medicina: El cloruro de plomo se estudia por sus efectos toxicológicos y su papel en la intoxicación por plomo.

Industria: Se utiliza en la producción de pigmentos a base de plomo, cerámica y vidrio. {_svg_2}

Mecanismo De Acción

El cloruro de plomo ejerce sus efectos principalmente a través de la formación de iones complejos y su interacción con moléculas biológicas. En soluciones acuosas, el cloruro de plomo se disocia en iones plomo(II) e iones cloruro. Los iones plomo(II) pueden formar complejos con varios ligandos, interrumpiendo los procesos biológicos y provocando efectos tóxicos .

Comparación Con Compuestos Similares

El cloruro de plomo se puede comparar con otros haluros de plomo como el fluoruro de plomo, el bromuro de plomo y el yoduro de plomo:

Fluoruro de plomo (PbF2): A diferencia del cloruro de plomo, el fluoruro de plomo es más soluble en agua y tiene diferentes aplicaciones en óptica y electrónica.

Bromuro de plomo (PbBr2): El bromuro de plomo comparte propiedades similares con el cloruro de plomo, pero tiene diferente solubilidad y reactividad.

Yoduro de plomo (PbI2): El yoduro de plomo es conocido por su color amarillo brillante y se utiliza en fotografía y células solares.

Las propiedades únicas del cloruro de plomo, como su baja solubilidad en agua y su capacidad para formar iones complejos, lo distinguen de estos compuestos similares.

Propiedades

IUPAC Name |

lead(2+);dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Pb/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSZZLVAJGOAAY-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Pb+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Pb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12515146.png)

![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12515150.png)

![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12515162.png)

![Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]-](/img/structure/B12515171.png)

![Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate](/img/structure/B12515186.png)

![3-[(1E)-2-(pyrrolidin-1-yl)ethenyl]pyridine-2-carbonitrile](/img/structure/B12515191.png)